N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2S2/c1-13-9-10-14(18-21-16-8-5-11-20-19(16)25-18)12-17(13)22-26(23,24)15-6-3-2-4-7-15/h2-12,22H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAMGKJNYSFTJSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NS(=O)(=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide typically involves multiple steps starting from commercially available substances. One common synthetic route includes the following steps:
Formation of Thiazolo[5,4-b]pyridine Core: The thiazolo[5,4-b]pyridine core is synthesized through a series of reactions involving pyridine derivatives and thiazole heterocycles.
Sulfonamide Formation: The final step involves the formation of the sulfonamide group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents under inert atmosphere.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Anticancer Activity
Research indicates that N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide exhibits significant anticancer properties:
- Inhibitory Effects : The compound has shown potent inhibitory activity against various cancer cell lines at nanomolar concentrations .
- Mechanistic Insights : Its ability to inhibit PI3K leads to reduced cell proliferation and increased apoptosis in cancer cells .
Case Study : In vitro studies demonstrated that this compound significantly reduced cell viability in human colorectal carcinoma cell lines (HCT116), outperforming standard chemotherapeutics such as 5-fluorouracil (IC50 = 9.99 µM) .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- Broad-Spectrum Activity : It exhibits activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains .
Case Study : A study assessed the antimicrobial effects against multidrug-resistant pathogens, revealing significant activity with minimum inhibitory concentration (MIC) values lower than traditional antibiotics .
Synthesis and Optimization
The synthesis of this compound involves several key steps that can be optimized for yield and efficiency:
- Starting Materials : Utilize readily available thiazole and pyridine derivatives.
- Catalyst Selection : Employ efficient catalysts to enhance reaction rates.
- Purification Techniques : Implement advanced purification methods to ensure high purity of the final product.
Biological Evaluation
Extensive biological evaluations have been conducted to assess the compound's efficacy:
- Anticancer Studies : Various derivatives have been tested for their ability to inhibit tumor growth in preclinical models.
- Antimicrobial Assessments : The compound's ability to combat resistant strains highlights its potential as a new antimicrobial agent.
Mechanism of Action
The mechanism of action of N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound acts as an inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme involved in cell growth and survival.
Molecular Pathways: The inhibition of PI3K affects downstream signaling pathways such as the AKT/mTOR pathway, which is crucial for cell proliferation and survival.
Comparison with Similar Compounds
Structural Analogues with Thiazolo-Pyridine Moieties
Compound 1 ((R)-N-(1-(3-(8-methyl-5-(methylamino)-8H-imidazo[4,5-d]thiazolo[5,4-b]pyridin-2-yl)phenyl)ethyl)-2-(methylsulfonyl)benzamide)
- Structural Differences : Incorporates an imidazo-thiazolo-pyridine core and a methylsulfonylbenzamide group, unlike the simpler benzenesulfonamide in the target compound.
- Molecular Weight : 521 (MH), significantly higher due to the imidazole and methylsulfonyl additions .
- Synthesis : Utilizes Suzuki-Miyaura coupling with boronate esters and cesium carbonate in anhydrous DMF .
5-Chloro-N-[4-(2-thiazolo[5,4-b]pyridinyl)phenyl]-2-thiophenesulfonamide
- Structural Differences : Replaces benzenesulfonamide with thiophenesulfonamide and introduces a chlorine atom.
- Functional Impact : The chlorine may enhance electrophilic reactivity, while the thiophene group could alter solubility and binding affinity compared to the benzene ring .
Pyrazole-Sulfonamide Hybrids
Compounds such as 4-((3-Amino-1-(p-tolyl)-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide (Compound 6, 82% yield, m.p. 215–217°C) and 4-((3-Amino-1-(4-nitrophenyl)-1H-pyrazol-5-yl)amino)-N-(pyridin-2-yl)benzenesulfonamide (Compound 7, 74% yield, m.p. 237–239°C) highlight:
- Key Differences : Pyrazole rings instead of thiazolo-pyridine.
- Biological Relevance : These derivatives exhibit anticancer activity against colon cancer, suggesting that the sulfonamide-pyrazole scaffold is critical for apoptosis induction .
Benzenesulfonamide Derivatives with Varied Substituents
5-Chloro-2-methoxy-4-methyl-N-(2-phenylethyl)benzenesulfonamide
- Molecular Weight : 339.84, lower than the target compound due to simpler substituents (chloro, methoxy, phenylethyl).
- Functional Groups : Chlorine and methoxy groups may influence lipophilicity and metabolic stability .
N-(2-{[5-Bromo-2-(piperidin-1-yl)-pyrimidin-4-yl]sulfanyl}-4-methoxy-phenyl)benzenesulfonamide
- Structural Features : Incorporates a pyrimidine-thioether linkage and bromine atom.
- Crystallography : Refined via SHELX programs, emphasizing the role of X-ray crystallography in structural validation .
Impurities and By-Products
Impurities like 4,4′-[(4-hydroxy-1,3-phenylene)bis(diazenyl)]bis[N-(pyridin-2-yl)benzenesulfonamide] demonstrate:
- Synthetic Challenges : Diazenyl groups form during synthesis, requiring stringent purification to avoid by-products.
Physical Properties
Biological Activity
N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazolopyridine moiety, which is known for its biological activity, particularly in antimicrobial and anticancer applications. The molecular formula is , with a molecular weight of 373.5 g/mol. Its structural characteristics contribute to its interaction with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C22H19N3OS |
| Molecular Weight | 373.5 g/mol |
| IUPAC Name | 2-(3-methylphenyl)-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
| InChI Key | NZTVLJBKENSOPI-UHFFFAOYSA-N |
The precise mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in critical cellular processes. Notably, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), an enzyme crucial for cell growth and survival pathways. This inhibition can disrupt the PI3K/AKT/mTOR signaling pathway, leading to altered cellular metabolism and potential anticancer effects .
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. For instance, it has been reported to have significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria are often in the low microgram range, indicating potent activity .
Anticancer Potential
Preliminary studies suggest that this compound may serve as a potential anticancer agent due to its ability to inhibit tumor cell proliferation. Its interaction with PI3K suggests a mechanism through which it could induce apoptosis in cancer cells characterized by aberrant signaling pathways .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Antibacterial Studies : A study demonstrated that derivatives of thiazolopyridine exhibited enhanced antibacterial potency compared to standard antibiotics like ampicillin and streptomycin. The compound showed effective inhibition against S. aureus topoisomerase IV at concentrations as low as 0.012 μg/mL .
- Anticancer Activity : Research highlighted the compound's ability to inhibit PI3K at nanomolar concentrations, suggesting its potential as a therapeutic agent in cancers with PI3K pathway alterations .
- Toxicity Assessment : Toxicity studies conducted on HepG2 human liver cell lines indicated that the compound exhibited low toxicity profiles, making it a promising candidate for further development in clinical settings .
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield/Purity | Reference |
|---|---|---|---|
| Thiazolo ring formation | Pd catalyst, DMF/EtOH/H₂O, 80°C, N₂ atmosphere | 75% (crude) | |
| Sulfonamide coupling | Pyridine, RT, 5h | 82% (post-purification) |
How can researchers resolve discrepancies in crystallographic data when determining the structure of this compound?
Answer:
Discrepancies in crystallographic data (e.g., bond lengths, hydrogen bonding networks) are addressed using:
- Software: SHELXL for twin refinement and anisotropic displacement parameter modeling .
- Data Collection: High-resolution datasets (≤ 0.8 Å) with multi-scan absorption corrections to minimize errors .
- Validation Metrics: Rint < 0.05 and GooF (goodness-of-fit) values of 1.02–1.05 to confirm model reliability.
For ambiguous electron density, iterative refinement of occupancy factors and alternative conformation modeling is recommended .
What in vitro assays are appropriate for evaluating the anticancer potential of this sulfonamide derivative, based on structural analogs?
Answer:
Anticancer activity is typically assessed via:
- Cytotoxicity Assays: MTT or SRB assays using colon cancer cell lines (e.g., HCT116, HT-29) at 24–72 hours, with IC50 values calculated .
- Kinase Inhibition: Fluorescence-based kinase assays (e.g., SphK1 inhibition) to evaluate enzymatic activity reduction .
- Apoptosis Markers: Flow cytometry for Annexin V/PI staining or caspase-3 activation assays .
Positive controls (e.g., doxorubicin) and solvent controls (DMSO < 0.1%) are critical for data validation.
How does the thiazolo[5,4-b]pyridine moiety influence the compound’s pharmacokinetic properties, and what methodologies are used to assess this?
Answer:
The thiazolo[5,4-b]pyridine core enhances metabolic stability and membrane permeability due to its planar structure and π-π stacking potential. Key assessment methods include:
- HPLC-MS: To quantify plasma/tissue concentrations in rodent models.
- Microsomal Stability Assays: Incubation with liver microsomes (human/rat) to measure half-life (t1/2) .
- LogP Determination: Shake-flask or chromatographic methods to evaluate lipophilicity (target LogP 2–4 for oral bioavailability).
What strategies are effective in optimizing the regioselectivity of thiazolo[5,4-b]pyridine ring formation during synthesis?
Answer:
Regioselectivity is controlled by:
- Catalyst Choice: Pd(PPh3)4 for Suzuki coupling to favor C-2 substitution .
- Solvent Effects: Polar aprotic solvents (DMF) stabilize transition states for desired regiochemistry.
- Substituent Directing Groups: Electron-withdrawing groups (e.g., -NO2) on pyridine precursors guide cyclization .
Post-reaction analysis via LC-MS or 2D NMR (e.g., NOESY) confirms regiochemical outcomes.
How can researchers analyze and mitigate by-product formation during the sulfonamide coupling step?
Answer:
Common by-products (e.g., bis-sulfonylated species or hydrolysis products) are mitigated by:
- Stoichiometric Control: Limiting sulfonyl chloride to 1.1 equivalents.
- Reaction Monitoring: TLC or in-situ IR to track amine consumption.
- Purification: Acidification (pH 5–6) precipitates the product, while flash chromatography removes residual reagents .
Mass spectrometry (HRMS) and 1H-NMR integration quantify by-product levels (< 5% acceptable for preclinical studies).
What computational methods are suitable for predicting the binding mode of this compound to biological targets?
Answer:
- Docking Studies: AutoDock Vina or Glide for preliminary binding mode prediction using kinase crystal structures (e.g., PDB 3VSK) .
- MD Simulations: GROMACS for 100-ns trajectories to assess binding stability (RMSD < 2 Å indicates robust interaction).
- QSAR Models: CoMFA or CoMSIA to correlate substituent effects (e.g., -CH3 vs. -Cl) with activity .
How should researchers address contradictory biological activity data between in vitro and in vivo studies?
Answer:
Contradictions arise from factors like poor bioavailability or off-target effects. Mitigation strategies include:
- PK/PD Modeling: Link plasma concentrations (Cmax, AUC) to efficacy endpoints.
- Formulation Optimization: Nanoemulsions or PEGylation to enhance solubility .
- Target Engagement Assays: PET imaging or Western blotting to confirm target modulation in vivo.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
